2-(7-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
Description
Emergence of Phthalazine Derivatives in Chemical Research
Phthalazine derivatives first gained prominence in the mid-20th century as intermediates in dye synthesis and pharmaceutical development. The parent structure, phthalazin-1(2H)-one, became a template for structural modifications due to its electron-deficient aromatic system, which facilitates diverse substitution patterns. The introduction of acetic acid moieties to phthalazine frameworks, as seen in this compound, emerged more recently as part of efforts to enhance solubility and bioactivity in drug discovery campaigns.
The specific synthesis of this compound aligns with methodologies developed for analogous phthalazine-acetic acid hybrids. For instance, ethyl acrylate-mediated N-alkylation of 4-substituted phthalazinones, followed by hydrazinolysis or hydrolysis, has been widely adopted to introduce carboxylic acid functionalities at the phthalazine C2 position. The methyl group at C7 likely originates from directed ortho-metalation strategies or Friedel-Crafts alkylation during precursor synthesis, though exact protocols remain proprietary in most literature.
Technological Advancements Enabling Characterization
Modern analytical techniques, including high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy, have been critical in verifying the structure of this compound. The presence of the acetic acid side chain is confirmed via $$^{1}\text{H}$$-NMR signals near δ 3.8–4.2 ppm (methylene protons) and a broad peak around δ 12–13 ppm for the carboxylic acid proton, patterns consistent with related phthalazine-acetic acid derivatives.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(7-methyl-1-oxophthalazin-2-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-3-8-5-12-13(6-10(14)15)11(16)9(8)4-7/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
CALDKUCJMLLPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NN(C2=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phthalazinone Core
- The starting material is often a substituted phthalazine-1,4-dione or related derivative.
- For the 7-methyl substitution, methylated precursors or regioselective methylation methods are used.
- Typical conditions involve refluxing in polar solvents (e.g., ethanol, acetone) with appropriate bases or catalysts.
Introduction of the Acetic Acid Side Chain
- The acetic acid side chain is commonly introduced via alkylation or acylation reactions.
- For example, ethyl chloroacetate reacts with the phthalazinone under basic conditions (e.g., potassium carbonate) in acetone or DMF to form the corresponding ester intermediate.
- This intermediate is then hydrolyzed or converted to the acetic acid derivative.
Hydrazinolysis and Azide Coupling (Relevant Analogous Methods)
- Hydrazinolysis of esters with hydrazine hydrate under reflux for 8 hours in ethanol yields hydrazide intermediates.
- These hydrazides can be converted to azides by treatment with sodium nitrite and hydrochloric acid at 0 °C.
- The azides are then coupled with amino acid methyl ester hydrochlorides in the presence of triethylamine to form peptide-like derivatives.
- Although this method is for related phthalazinone derivatives, it demonstrates the versatility of functionalizing the 2-position and preparing derivatives of 2-substituted phthalazinones.
Oxidation and Cyclization Steps
- Some synthesis routes involve oxidation or cyclization steps to form the phthalazinone ring or to introduce the 1-oxo functionality.
- For example, refluxing hydrazides with formic acid or triethyl orthoformate can yield cyclized products.
- Acidification and recrystallization are used to purify the final compounds.
Example Synthetic Scheme (Adapted from Related Phthalazinone Derivatives)
| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 7-Methylphthalazine-1,4-dione + ethyl chloroacetate, K2CO3, acetone/DMF, reflux overnight | Ethyl 2-(7-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetate (ester intermediate) | ~78 | Alkylation at 2-position |
| 2 | Hydrazine hydrate, ethanol, reflux 8 h | 2-(7-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetohydrazide | ~72 | Hydrazinolysis of ester |
| 3 | NaNO2/HCl, 0 °C, 1 h | Azide intermediate | - | For further coupling reactions |
| 4 | Amino acid methyl ester hydrochloride, triethylamine, 40 °C | Peptide-like derivatives (optional) | - | Optional further functionalization |
| 5 | Acid hydrolysis or base hydrolysis | This compound | - | Final acid form |
Note: The exact yields and conditions may vary depending on the specific substituents and scale.
Analytical and Structural Confirmation
Summary of Research Findings on Preparation
- The preparation of this compound is well-established through alkylation of phthalazinone cores followed by hydrazinolysis and acid/base hydrolysis steps.
- The use of hydrazide and azide intermediates allows for further functionalization, including peptide bond formation, which is valuable for biological activity studies.
- The synthetic methods are scalable and yield high purity products suitable for pharmacological evaluation.
- Analytical data such as ^1H NMR, IR, melting point, and HPLC confirm the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-(7-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(7-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent type and position on the phthalazine ring. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Reactivity and Solubility The methyl group (7-CH₃) in the target compound likely reduces water solubility compared to the fluoro (7-F) and methoxy (6,7-OCH₃) analogs due to its hydrophobic nature. Methoxy groups (6,7-OCH₃) improve solubility and may facilitate hydrogen bonding, making them advantageous for crystallographic studies using programs like SHELXL .
Synthetic Pathways
- Analogous compounds are synthesized via condensation or cyclization reactions. For example, describes a protocol using mercaptoacetic acid and anhydrous ZnCl₂ in DMF, suggesting a generalizable method for similar derivatives .
Safety and Handling
- Fluorinated analogs exhibit hazards such as skin irritation (H315) and acute toxicity (H302), as seen in 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid .
- The methyl-substituted compound may have a distinct safety profile, though precautions for carboxylic acids (e.g., avoiding inhalation) likely apply .
Research Implications and Gaps
- Structural Analysis : SHELX programs (e.g., SHELXL) are critical for resolving crystal structures of these compounds, particularly for methoxy-substituted derivatives with high-resolution data .
- Biological Activity : Fluorinated analogs are prioritized in drug discovery due to their bioavailability, whereas methyl-substituted derivatives may serve as intermediates in organic synthesis.
- Data Limitations : Direct experimental data (e.g., NMR, XRD) for this compound are absent in the provided evidence, necessitating further study.
Biological Activity
2-(7-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.
The compound's molecular formula is with a molecular weight of approximately 220.18 g/mol. The structure includes a phthalazinone moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 220.18 g/mol |
| IUPAC Name | This compound |
| InChI Key | YMKYPZORMMBJJZ-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits various biological activities including:
1. Antimicrobial Activity
Studies have shown that derivatives of phthalazinone compounds possess antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing effective inhibition at specific concentrations.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
3. Cytotoxic Effects
Preliminary cytotoxicity assays reveal that the compound can induce apoptosis in cancer cell lines. For example, IC50 values in certain studies indicate significant cytotoxic activity comparable to established chemotherapeutic agents.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Interaction: It potentially binds to receptors that modulate cellular signaling pathways related to inflammation and cancer.
Case Studies
Several studies provide insights into the biological activity of this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of phthalazinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting strong antimicrobial potential.
Case Study 2: Cytotoxicity in Cancer Cells
In a comparative study involving various phthalazinone derivatives, this compound demonstrated cytotoxicity against human breast cancer cell lines with an IC50 value of approximately 15 μM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Q & A
Q. What synthetic routes are recommended for 2-(7-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid, and how can impurities be minimized?
- Methodological Answer : A common approach involves cyclocondensation reactions to form the phthalazinone core, followed by functionalization of the acetic acid moiety. For example, heterocyclic intermediates (e.g., substituted phthalazines) can be synthesized via cyclization of precursors like aminobenzaldehyde derivatives under acidic conditions. To minimize impurities (e.g., unreacted intermediates or byproducts), purification via recrystallization or reverse-phase HPLC is recommended. Reaction monitoring using TLC or LC-MS ensures stepwise completion. Analogous synthesis protocols for related phthalazinone derivatives emphasize controlled temperature (70–90°C) and inert atmospheres to suppress side reactions .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water mobile phases.
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) identify methyl, carbonyl, and aromatic protons. For example, the phthalazinone carbonyl (C=O) typically resonates at δ 165–170 ppm in C NMR.
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 153 K) resolves bond angles (e.g., C–C–C = 117–121°) and confirms stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns.
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions or predict reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways, such as transition states for cyclization or acid-catalyzed mechanisms. Tools like the Artificial Force Induced Reaction (AFIR) method screen optimal solvents, catalysts, or temperatures. For instance, ICReDD’s workflow integrates computation-experiment feedback loops to accelerate reaction optimization, reducing trial-and-error experimentation by >50% .
Q. What experimental design strategies are suitable for studying synthesis variables?
- Methodological Answer : Factorial Design (e.g., 2 designs) evaluates variables like temperature, catalyst loading, and solvent polarity. For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 70°C | 90°C |
| Catalyst (mol%) | 5% | 10% |
| Solvent | EtOH | DMF |
| Response surface methodology (RSM) then models yield vs. variables. Statistical software (e.g., JMP, Minitab) identifies significant interactions (p < 0.05) and optimizes conditions . |
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- NMR-X-ray Discrepancies : Compare experimental NMR shifts with computed values (using Gaussian or ACD/Labs). For example, crystal packing effects in X-ray data may cause deviations in proton chemical shifts.
- Orthogonal Validation : Use IR spectroscopy to confirm carbonyl stretches (~1700 cm) and LC-MS/MS to rule out degradation. Cross-check with analogous phthalazinone derivatives (e.g., bond angles in X-ray: C6–C1–S1 = 111.95° vs. 126.75° in related structures) .
Q. What methodologies investigate biochemical interactions or enzyme inhibition?
- Methodological Answer :
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (K) with target proteins. For example, triazole-phthalazinone hybrids are screened against kinases or proteases.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., hydrophobic interactions with methyl groups).
- Enzyme Kinetics : Michaelis-Menten assays (e.g., spectrophotometric monitoring at 340 nm) quantify inhibition constants (K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
